molecular formula C26H41NO7S-2 B1261253 Sulfoglycolithocholate(2-)

Sulfoglycolithocholate(2-)

Cat. No. B1261253
M. Wt: 511.7 g/mol
InChI Key: FHXBAFXQVZOILS-OETIFKLTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoglycolithocholate(2-) is a steroid sulfate oxoanion and N-acylglycinate that is the dianion of sulfoglycolithocholic acid arising from deprotonation of carboxylic acid and sulfate functions;  major species at pH 7.3. It has a role as a human metabolite. It is a steroid sulfate oxoanion, a N-acylglycinate and a sulfoglycolithocholate anion. It is a conjugate base of a sulfoglycolithocholic acid.

Scientific Research Applications

1. Metabolic Pathway Analysis

Sulfoglycolysis is a significant metabolic pathway for the catabolism of sulfosugar sulfoquinovose into smaller organosulfur fragments. This process is crucial in the biogeochemical sulfur cycle, with an estimated 10 billion tonnes of sulfoquinovose being processed through sulfoglycolysis pathways annually. Research by Abayakoon et al. (2019) has developed chemical and chemoenzymatic methods for synthesizing key organosulfur metabolites, contributing to our understanding of this pathway (Abayakoon et al., 2019).

2. Sulfonation and Molecular Action

Sulfonation, a critical biological process, involves the addition of a sulfonate group to molecules. Strott (2002) highlights its widespread occurrence, particularly in endocrinology, where sulfoconjugation of hormones is significant. The study underlines the fundamental importance of sulfonation in processes like keratinocyte differentiation, skin barrier development, and neurological function (Strott, 2002).

3. Glycosaminoglycan Biosynthesis

Sulfotransferases in glycosaminoglycan biosynthesis play a crucial role in generating binding sites for protein interactions with glycosaminoglycans. These interactions are vital for biological processes such as growth control, signal transduction, and cell adhesion. Dysfunction in glycosaminoglycan sulfotransferases can lead to severe embryonic development issues, as discussed by Kusche‐Gullberg and Kjellén (2003) (Kusche‐Gullberg & Kjellén, 2003).

4. Sulfur Cycle in Microbial Metabolism

The metabolism of sulfonates and sulfate esters in gram-negative bacteria is pivotal in the sulfur cycle. These compounds make up a large portion of the sulfur content in aerobic soils. Microorganisms utilize these compounds as a sulfur source for growth. Kertesz (2000) provides insights into the regulatory mechanisms and enzymatic processes involved in this microbial metabolism (Kertesz, 2000).

5. Sulfoglycolipid Role in Myelin Function and Spermatogenesis

Sulfoglycolipids, including sulfatide and seminolipid, are essential for myelin function and spermatogenesis. Honke et al. (2002) found that sulfatide is vital for maintaining the myelin sheath and paranodal junctions, while seminolipid is crucial for spermatogenesis. Their research highlights the importance of these sulfoglycolipids in both neural and reproductive health (Honke et al., 2002).

properties

Product Name

Sulfoglycolithocholate(2-)

Molecular Formula

C26H41NO7S-2

Molecular Weight

511.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1

InChI Key

FHXBAFXQVZOILS-OETIFKLTSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C

synonyms

glycolithocholic acid sulfate
sulfoglycolithocholic acid
sulfolithocholylglycine
sulfolithoglycocholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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